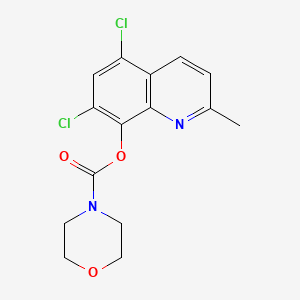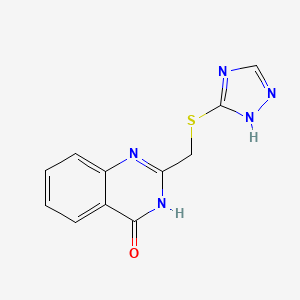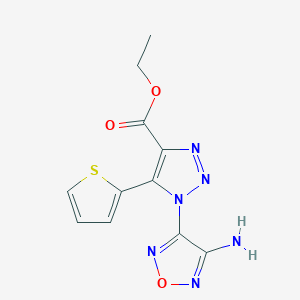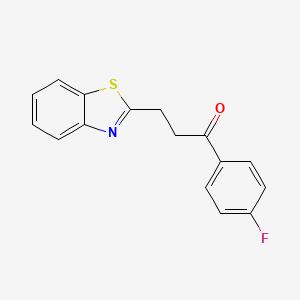![molecular formula C10H19N3O2 B14946585 N-cyclopropyl-N'-[3-(dimethylamino)propyl]ethanediamide](/img/structure/B14946585.png)
N-cyclopropyl-N'-[3-(dimethylamino)propyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-N’-[3-(dimethylamino)propyl]ethanediamide is a chemical compound known for its unique structure and properties It belongs to the family of ethanediamides and is characterized by the presence of a cyclopropyl group and a dimethylamino propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N’-[3-(dimethylamino)propyl]ethanediamide typically involves the reaction of cyclopropylamine with 3-(dimethylamino)propylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole in anhydrous dichloromethane. The reaction is carried out under an inert atmosphere to prevent any side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of N-cyclopropyl-N’-[3-(dimethylamino)propyl]ethanediamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N’-[3-(dimethylamino)propyl]ethanediamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides or amines; reactions are carried out in polar solvents like dimethylformamide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclopropyl-N’-[3-(dimethylamino)propyl]ethanediamide oxide, while reduction may produce N-cyclopropyl-N’-[3-(dimethylamino)propyl]ethanediamine.
Scientific Research Applications
N-cyclopropyl-N’-[3-(dimethylamino)propyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N’-[3-(dimethylamino)propyl]ethanediamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes through its interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-N’-[3-(dimethylamino)propyl]methacrylamide
- N-cyclopropyl-N’-[3-(dimethylamino)propyl]acrylamide
- N-cyclopropyl-N’-[3-(dimethylamino)propyl]butanediamide
Uniqueness
N-cyclopropyl-N’-[3-(dimethylamino)propyl]ethanediamide is unique due to its specific combination of a cyclopropyl group and a dimethylamino propyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H19N3O2 |
|---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
N'-cyclopropyl-N-[3-(dimethylamino)propyl]oxamide |
InChI |
InChI=1S/C10H19N3O2/c1-13(2)7-3-6-11-9(14)10(15)12-8-4-5-8/h8H,3-7H2,1-2H3,(H,11,14)(H,12,15) |
InChI Key |
DEWVTSDBFNHPJU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)C(=O)NC1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohex-2-enone, 2-[2-(3,4-diethoxyphenyl)acetyl]-3-(2-hydroxyethylamino)-](/img/structure/B14946503.png)
![(5Z)-3-benzyl-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-4-thioxo-1,3-thiazolidin-2-one](/img/structure/B14946513.png)

![1-(1,3-Benzodioxol-5-yl)-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B14946522.png)
![2-(4-Ethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14946528.png)

![5-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14946543.png)

![2-[1-benzyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B14946562.png)
![N-[2-(ethylsulfanyl)ethyl]-5-nitropyridin-2-amine](/img/structure/B14946572.png)
![4-[2-(3-chlorobenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B14946583.png)

![1-(4-fluorophenyl)-3-[4-(2-hydroxyphenyl)piperazin-1-yl]-1H-pyrrole-2,5-dione](/img/structure/B14946588.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B14946593.png)
